Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate
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Overview
Description
Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate is a complex organic compound with the molecular formula C18H16Br3NO4 and a molecular weight of 550.045 g/mol . This compound is characterized by its unique structure, which includes multiple bromine atoms, an ester group, and an amide group. It is primarily used in scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Esterification: The formation of the ester group is accomplished by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Amidation: The final step involves the formation of the amide group by reacting the acyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate involves its interaction with specific molecular targets. The bromine atoms and the ester and amide groups play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethoxy}benzoate: Similar structure but with chlorine atoms instead of bromine.
Methyl 3-{2,2,2-tribromo-1-[(3-methylbenzoyl)amino]ethoxy}benzoate: Similar structure but with a different position of the methyl group on the benzoyl ring.
Uniqueness
Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C18H16Br3NO4 |
---|---|
Molecular Weight |
550.0 g/mol |
IUPAC Name |
methyl 3-[2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy]benzoate |
InChI |
InChI=1S/C18H16Br3NO4/c1-11-6-8-12(9-7-11)15(23)22-17(18(19,20)21)26-14-5-3-4-13(10-14)16(24)25-2/h3-10,17H,1-2H3,(H,22,23) |
InChI Key |
LYTFNUYAKBSKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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